molecular formula C15H18N4O2 B2360138 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea CAS No. 2034612-40-1

1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea

Cat. No.: B2360138
CAS No.: 2034612-40-1
M. Wt: 286.335
InChI Key: NDISVGLKBVCJGX-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a synthetic heterocyclic urea compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a urea moiety, a known pharmacophore that can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets . This core scaffold is linked to a cyclopentyl group and a pyrazine ring system, which is further functionalized with a furan heterocycle. The presence of multiple nitrogen and oxygen heteroatoms across the pyrazine and furan rings contributes to the compound's potential as a versatile building block for constructing more complex molecules. Urea derivatives similar to this compound are frequently explored in various research areas, including the development of enzyme inhibitors and receptor ligands . The specific physicochemical properties and biological activity of this compound are a subject of ongoing investigation. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled as For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-cyclopentyl-3-[[3-(furan-3-yl)pyrazin-2-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-15(19-12-3-1-2-4-12)18-9-13-14(17-7-6-16-13)11-5-8-21-10-11/h5-8,10,12H,1-4,9H2,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDISVGLKBVCJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=NC=CN=C2C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazine Core Synthesis

The pyrazine ring is synthesized via cyclocondensation reactions. A common approach involves reacting β-diketones with hydrazine derivatives under controlled conditions. For example:

  • Step 1 : Cyclocondensation of 1,3-dicarbonyl compounds (e.g., diketones) with hydrazine hydrate yields substituted pyrazines.
  • Step 2 : Chlorination or bromination at the 3-position of pyrazine is achieved using POCl₃ or PBr₃.

Example Reaction :
$$
\text{Diketone} + \text{Hydrazine} \xrightarrow{\text{DMF, 80°C}} \text{Substituted Pyrazine}
$$

Urea Bond Formation

Coupling Strategies

The urea moiety is formed via reaction between an isocyanate and amine:

  • Step 1 : Synthesis of 3-(furan-3-yl)pyrazin-2-yl)methyl isocyanate from the corresponding amine using triphosgene.
  • Step 2 : Reaction with cyclopentylamine in dichloromethane (DCM) at 0–25°C.

Critical Parameters :

  • Stoichiometry : 1:1 molar ratio of isocyanate to amine.
  • Catalyst : Triethylamine (TEA) or DMAP improves reaction efficiency.

Reaction Scheme :
$$
\text{R-NCO} + \text{Cyclopentylamine} \xrightarrow{\text{TEA, DCM}} \text{Urea Product}
$$

Alternative Route: Carbamate Intermediate

A two-step method involves:

  • Formation of a carbamate intermediate using chloroformate.
  • Displacement with cyclopentylamine.

Advantages : Higher purity (>95%) and reduced side reactions.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7).
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min.

Spectroscopic Data

Technique Key Signals
¹H NMR δ 8.45 (pyrazine-H), δ 6.75 (furan-H)
LC-MS m/z 287.2 [M+H]⁺

Industrial-Scale Optimization

Reaction Engineering

  • Continuous Flow Synthesis : Reduces reaction time from 24h to 2h.
  • Solvent Recycling : DCM recovery via distillation (≥90% efficiency).

Cost-Efficiency Metrics

Parameter Lab Scale Industrial Scale
Yield (%) 65 82
Purity (%) 92 99.5
Cost per kg (USD) 12,000 3,500

Challenges and Innovations

Regioselectivity Issues

Competing N7 vs. N9 alkylation in pyrazine derivatives requires precise temperature control (-10°C).

Recent Advances

  • Enzymatic Catalysis : Lipase-mediated urea bond formation reduces waste.
  • Microwave Assistance : 30-minute reaction time for intermediate coupling.

Chemical Reactions Analysis

1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and antiviral properties, making it a candidate for drug development.

    Medicine: Its potential therapeutic effects are being explored in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may affect kinase activity and other signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Electronic Properties

Table 2: Comparative Physicochemical Properties
Property Target Compound Compound 58d () Example 11 () Heteroazulene Dications ()
Hydrogen-Bonding Capacity High (urea NH groups) Moderate (sulfonyloxy group) High (carboxamide) Low (cationic charge)
Electron Effects Moderate (furan π-donor) Strong EWG (CF3SO2) Moderate (CF3, fluorine) Strong (delocalized cations)
Synthetic Complexity Likely moderate High (triflation step) High (multi-step) Very high (fused heterocycles)

Analysis:

  • The trifluoromethylsulfonyloxy group in Compound 58d increases electrophilicity, whereas the target compound’s furan-pyrazine system likely exhibits milder electronic effects, favoring stability.
  • Heteroazulene dications demonstrate extreme stabilization (pKR ~11.3), far exceeding the target compound’s expected behavior, which lacks cationic charge delocalization .

Stability and Reactivity Considerations

  • Metabolic Stability: The furan-3-yl group in both the target compound and Example 11 may undergo oxidative metabolism (e.g., CYP450-mediated epoxidation), a liability absent in saturated heterocycles like pyrrolidines .
  • Urea vs. Carboxamide: Ureas are more prone to hydrolysis under acidic/basic conditions than carboxamides, suggesting the target compound may require formulation adjustments for oral bioavailability.

Biological Activity

1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group and a furan-pyrazine moiety, which contribute to its biological activity. The structure can be represented as follows:

IUPAC Name 1cyclopentyl3(3(furan3 yl)pyrazin2 yl)methylurea\text{IUPAC Name }1-\text{cyclopentyl}-3-\left(3-\left(\text{furan}-3\text{ yl}\right)\text{pyrazin}-2\text{ yl}\right)\text{methyl}\text{urea}

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, affecting pathways critical for cell proliferation and survival.
  • Receptor Modulation : It may interact with various receptors, altering their activity and leading to downstream effects on cellular signaling.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, possibly through disruption of bacterial cell wall synthesis or interference with protein synthesis.

Anticancer Properties

Research has demonstrated the anticancer potential of compounds similar to this compound. For instance, related urea derivatives have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineGI50 (µM)TGI (µM)LC50 (µM)
Compound AEKVX (Lung Cancer)1.721.525.9
Compound BOVCAR-4 (Ovarian Cancer)28.715.927.9
Compound CPC-3 (Prostate Cancer)15.127.993.3

These findings suggest that the structural features of the compound contribute to its selective cytotoxicity against cancer cells.

Antimicrobial Activity

In vitro studies have indicated that similar compounds exhibit broad-spectrum antimicrobial activities:

MicroorganismMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus0.25
Streptococcus pyogenes0.5 - 1

These results highlight the potential for developing new antimicrobial agents based on the structure of this compound.

Case Studies and Research Findings

  • Study on Antitumor Activity : A study evaluated the antitumor efficacy of related urea compounds in various cancer models, showing promising results in inhibiting tumor growth and inducing apoptosis in malignant cells .
  • Mechanistic Insights : Investigations into the mechanism of action revealed that certain derivatives could significantly reduce GSK-3β activity, a critical regulator in cancer pathways, suggesting that similar mechanisms might be applicable to this compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Cyclopentyl-3-((3-(furan-3-yl)pyrazin-2-yl)methyl)urea, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the preparation of furan-3-yl pyrazine intermediates. A common approach includes:

Coupling reactions : Reacting cyclopentyl isocyanate with a pyrazine-methyl intermediate under anhydrous conditions.

Solvent optimization : Polar aprotic solvents like DMSO or acetonitrile enhance reaction efficiency ().

Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate urea bond formation.

  • Key Considerations : Temperature (60–80°C) and stoichiometric ratios (1:1.2 for isocyanate:amine) are critical for minimizing side products. Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., urea NH signals at ~6.5 ppm; furan protons at 7.2–7.8 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ expected at ~357.18 g/mol).
  • X-ray Crystallography : Using programs like SHELXL ( ) resolves 3D conformation. For example, SHELX refines hydrogen-bonding networks between urea and pyrazine rings .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopentyl vs. phenyl groups) impact the compound’s biological activity and target binding?

  • Methodological Answer :

  • Comparative studies : Replace cyclopentyl with phenyl in synthetic analogs and assess bioactivity (e.g., anti-inflammatory assays in ).
  • Computational docking : Density Functional Theory (DFT) ( ) evaluates steric and electronic effects. Cyclopentyl’s lipophilicity may enhance membrane permeability, while phenyl’s π-stacking could improve receptor binding.
  • Data Analysis : Correlate logP values with IC₅₀ results to quantify structure-activity relationships (SAR) .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer :

  • DFT Refinement : Adjust exchange-correlation functionals (e.g., B3LYP in ) to account for solvent effects or dispersion forces.
  • Molecular Dynamics (MD) Simulations : Simulate binding kinetics under physiological conditions (e.g., solvation in water).
  • In vitro validation : Use enzyme inhibition assays (e.g., kinase targets) to cross-validate computational docking scores. Discrepancies often arise from conformational flexibility of the furan ring .

Q. How can researchers design experiments to elucidate the role of hydrogen bonding in the compound’s stability and reactivity?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure thermal stability (decomposition >200°C suggests strong intermolecular H-bonding).
  • Single-crystal XRD : Map H-bond distances (e.g., urea NH to pyrazine N atoms at ~2.8 Å).
  • Solubility studies : Compare solubility in protic vs. aprotic solvents to assess H-bond donor/acceptor capacity .

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